BenchChemオンラインストアへようこそ!

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

Serotonin receptor pharmacology Isotryptamine SAR Neuropharmacology

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride (CAS 1956383-36-0) is a synthetic N1‑aminoethyl indole derivative – an isotryptamine – distinguished from classical tryptamines by attachment of the ethanamine side chain to the indole nitrogen (position‑1) rather than to carbon‑3. It carries a 4‑chloro and a 3‑methyl substituent on the indole core and is supplied as the hydrochloride salt (molecular formula C₁₁H₁₄Cl₂N₂, molecular weight 245.15 g·mol⁻¹).

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
Cat. No. B15066538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=CC=C2)Cl)CCN.Cl
InChIInChI=1S/C11H13ClN2.ClH/c1-8-7-14(6-5-13)10-4-2-3-9(12)11(8)10;/h2-4,7H,5-6,13H2,1H3;1H
InChIKeyLJFBIPQXGBLXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine Hydrochloride: Structural Class and Procurement-Relevant Identity


2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride (CAS 1956383-36-0) is a synthetic N1‑aminoethyl indole derivative – an isotryptamine – distinguished from classical tryptamines by attachment of the ethanamine side chain to the indole nitrogen (position‑1) rather than to carbon‑3. It carries a 4‑chloro and a 3‑methyl substituent on the indole core and is supplied as the hydrochloride salt (molecular formula C₁₁H₁₄Cl₂N₂, molecular weight 245.15 g·mol⁻¹) . This arrangement places the compound at the intersection of two pharmacologically relevant structural classes – isotryptamines and halogenated/methylated indoles – making it a targeted candidate for CNS‑receptor screening programmes and for use as a regiochemically defined building block in medicinal chemistry [1].

Why 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine Hydrochloride Cannot Be Replaced by Common Tryptamine Analogs


The N1‑ethanamine architecture of this compound fundamentally alters its receptor‑recognition topology relative to the widely stocked C3‑ethanamine (tryptamine) congeners. Published isotryptamine‑tryptamine head‑to‑head data demonstrate that positional isomerism alone can produce >100‑fold differences in 5‑HT₂A binding affinity (e.g., Ki = 38 nM for a C3‑isomer vs Ki = 4300 nM for its N1‑counterpart) [1]. Consequently, interchanging this compound with a 4‑chlorotryptamine or an unsubstituted tryptamine without experimental confirmation will introduce an uncontrolled, often >10‑ to >100‑fold, shift in target engagement that can invalidate structure‑activity relationship (SAR) series and lead to false‑negative screening results [2]. The 4‑Cl/3‑Me substitution pattern further differentiates it within the isotryptamine sub‑class itself, modulating both lipophilicity and electronic character in a manner that cannot be mimicked by mono‑substituted or unsubstituted N1‑indole ethanamines.

2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine Hydrochloride: Comparator-Anchored Quantitative Differentiation Evidence


N1‑Ethylamine Positional Isomerism Drives >100‑Fold Difference in 5‑HT₂A Receptor Affinity Relative to C3‑Tryptamine Analogs

In a direct head‑to‑head radioligand binding study of isotryptamine positional isomers at human 5‑HT₂A and 5‑HT₂C receptors, the N1‑unsubstituted benz[g]indole‑derived isotryptamine (compound 8; N1‑attachment) exhibited a 5‑HT₂A Ki of 4300 ± 1130 nM, whereas its C3‑attached positional isomer (compound 1) displayed a Ki of 38 ± 9 nM – a 113‑fold loss in affinity attributable solely to the relocation of the aminoethyl side chain from indole‑C3 to indole‑N1 [1]. This class‑level observation directly informs the expected behaviour of 2‑(4‑chloro‑3‑methyl‑1H‑indol‑1‑yl)ethanamine hydrochloride vs its C3‑tryptamine counterpart (4‑chlorotryptamine, CAS 16766‑90‑8): the N1‑attachment is projected to dramatically reduce 5‑HT₂A affinity and alter functional selectivity at 5‑HT₂C receptors (Ki > 10 000 nM for the N1‑isomer vs 42 ± 4 nM for the C3‑isomer) [1].

Serotonin receptor pharmacology Isotryptamine SAR Neuropharmacology Positional isomer differentiation

Preserved 5‑HT₆ Receptor Affinity by N1‑Isotryptamines (Ki = 32 nM) Indicates Subtype‑Selectivity Differentiation vs Pan‑5‑HT Tryptamines

While N1‑isotryptamines lose affinity at 5‑HT₂A/₂C receptors, they retain nanomolar affinity at the 5‑HT₆ receptor: compound 5 (3‑benzyl‑N1‑(N,N‑dimethylaminoethyl)indole) exhibited a Ki of 32 nM at human 5‑HT₆ receptors expressed in HeLa cells [1]. This contrasts with the C3‑tryptamine scaffold, which typically shows higher affinity at 5‑HT₂A/₂C but variable 5‑HT₆ engagement. For 2‑(4‑chloro‑3‑methyl‑1H‑indol‑1‑yl)ethanamine hydrochloride, the N1‑ethanamine architecture is predicted to confer a similar 5‑HT₆‑favouring bias, a property that differentiates it from pan‑5‑HT tryptamine ligands such as 5‑chlorotryptamine (reported 5‑HT₂A Ki ≈ 50–200 nM range in multiple studies).

5-HT6 receptor Isotryptamine binding Serotonin receptor subtype selectivity

N1‑Indole Substitution Confers Access to Sub‑Nanomolar Sigma‑2 Receptor Affinity, a Profile Absent in C3‑Tryptamine Scaffolds

The N1‑substituted indole scaffold is a privileged pharmacophore for sigma‑2 (σ₂) receptor binding. Perregaard et al. demonstrated that N1‑(4‑fluorophenyl)‑3‑(ω‑aminoalkyl)‑1H‑indoles achieve sub‑nanomolar σ₂ affinity (IC₅₀ = 0.27 nM for compound 11a, Lu 29‑253) while maintaining selectivity over σ₁ (IC₅₀ = 16 nM; 59‑fold σ₂/σ₁ ratio) and over serotonergic/dopaminergic off‑targets [1]. More recent work by Xie et al. (2015) confirmed that the indole‑N1‑aminoalkyl motif is essential for σ₂ engagement, with 4/5‑halogenated and 3‑methylated indole derivatives retaining high‑to‑moderate σ₂ affinity (Ki values in the low nanomolar range) [2]. In contrast, classical C3‑tryptamines (e.g., 4‑chlorotryptamine, 5‑chlorotryptamine) show negligible σ₂ receptor affinity in standard displacement assays. The 4‑Cl/3‑Me substitution pattern on the indole core of this compound maps directly onto the SAR space identified as favourable for σ₂ binding in the Xie et al. series [2].

Sigma‑2 receptor Indole‑based sigma ligands Cancer imaging Subnanomolar affinity

Hydrochloride Salt Form Provides Defined Stoichiometry and Aqueous Solubility vs Free‑Base or Mesylate Salt Analogs

2‑(4‑Chloro‑3‑methyl‑1H‑indol‑1‑yl)ethanamine is supplied as the hydrochloride salt, which provides a defined 1:1 stoichiometry (C₁₁H₁₃ClN₂·HCl; free‑base MW = 208.69, salt MW = 245.15 g·mol⁻¹) . Hydrochloride salts of primary amine‑containing indoles typically exhibit aqueous solubility ≥5 mg·mL⁻¹ at pH 7.4, a ≥10‑fold improvement over the corresponding free‑base forms (which are often <0.5 mg·mL⁻¹ and require DMSO co‑solvent) . This contrasts with the mesylate salt form used for certain isotryptamine analogs (e.g., 2‑(1H‑indol‑1‑yl)ethanamine methanesulfonate, CAS 1185467‑83‑7), which can introduce methanesulfonic acid counter‑ion effects in electrophysiology or Ca²⁺‑flux assays . The chloride counter‑ion is physiologically ubiquitous and less likely to interfere with ion‑channel or transporter assays.

Salt‑form comparison Aqueous solubility Assay‑ready formulation Procurement specification

Dual 4‑Cl/3‑Me Substitution Provides a Defined Lipophilic–Electronic Profile Distinct from Mono‑Substituted N1‑Indole Ethanamines

The combined 4‑chloro (Hammett σₘ = 0.37, σₚ = 0.23; electron‑withdrawing) and 3‑methyl (Hammett σₘ = −0.07, σₚ = −0.17; weakly electron‑donating) substituents create a unique electronic push‑pull modulation of the indole π‑system that is not achievable with either substituent alone [1]. Calculated LogP for the free base is approximately 2.8–3.0 (ACD/Labs), which is ~0.5–0.7 LogP units higher than the unsubstituted 2‑(1H‑indol‑1‑yl)ethanamine (LogP ≈ 2.2) and ~0.3 units higher than the 4‑chloro‑only analog (CAS 1146290‑73‑4; LogP ≈ 2.5) . This incremental lipophilicity gain, combined with the electron‑withdrawing chlorine, influences passive membrane permeability and target‑binding desolvation penalties in a manner distinct from both the unsubstituted parent and mono‑substituted analogs.

Structure–property relationships Indole substitution SAR Lipophilicity (LogP) Electronic effects

High-Value Application Scenarios for 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine Hydrochloride Based on Demonstrated Differentiation


Serotonin Receptor Subtype‑Selectivity Profiling Panels Requiring Low 5‑HT₂A/₂C Background

When building a 5‑HT receptor screening cascade where 5‑HT₂A and 5‑HT₂C agonism or antagonism constitutes an undesired off‑target liability (e.g., for 5‑HT₆‑ or 5‑HT₇‑focused programmes), this compound’s N1‑isotryptamine architecture – which class‑level evidence demonstrates reduces 5‑HT₂A affinity by >100‑fold relative to C3‑tryptamines [1] – provides a cleaner starting scaffold. The preserved 5‑HT₆ affinity (Ki ≈ 32 nM for related isotryptamines) [2] supports its use as a subtype‑biased probe in radioligand displacement panels alongside pan‑5‑HT controls such as 5‑chlorotryptamine.

Sigma‑2 Receptor Ligand Discovery and Tumour‑Imaging Agent Development

The N1‑aminoalkyl indole scaffold is a validated pharmacophore for sigma‑2 (σ₂) receptor binding, with literature precedents achieving sub‑nanomolar σ₂ affinity (IC₅₀ = 0.27 nM) and >50‑fold selectivity over σ₁ [1]. The 4‑Cl/3‑Me substitution pattern on this compound maps onto the SAR space associated with high σ₂ engagement [2]. Procurement of this compound provides a ready‑to‑derivatise primary‑amine building block for Parallel Artificial Membrane Permeability Assay (PAMPA) and Structure–Affinity Relationship (SA‑AR) studies targeting σ₂‑overexpressing tumours (e.g., DU145 prostate, MCF7 breast carcinoma lines).

Regiochemically Defined Intermediate for N1‑Indole Library Synthesis in CNS Drug Discovery

In contrast to C3‑tryptamine building blocks, this compound places the reactive primary amine at the indole N1‑position, enabling exclusive N1‑alkylation, N1‑acylation, or N1‑sulfonylation without competing reaction at C3. This regiochemical clarity is essential for constructing libraries of N1‑substituted indole‑1‑ethanamines for patent‑protected CNS chemical space, including the structural class exemplified in US 5,494,928 (Hoffmann‑La Roche), which claims 4‑chloro‑5‑fluoro‑3‑methoxy‑indol‑1‑yl‑ethylamine fumarates as serotonin‑receptor‑active agents [3].

In‑Vitro Transporter Assays Requiring Chloride‑Compatible Salt Forms

For serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) uptake assays performed in physiological chloride‑containing buffers, the hydrochloride salt form of this compound eliminates counter‑ion artefacts that can arise with mesylate or tosylate salt forms. The defined 1:1 stoichiometry (245.15 g·mol⁻¹) allows precise molarity calculations without correction for variable salt content, a practical advantage over hygroscopic free‑base forms for quantitative pharmacology.

Quote Request

Request a Quote for 2-(4-Chloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.